molecular formula C14H18N2OS B2704603 N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butyramide CAS No. 476285-47-9

N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butyramide

Cat. No. B2704603
CAS RN: 476285-47-9
M. Wt: 262.37
InChI Key: VNPNPGZLDLRDMV-UHFFFAOYSA-N
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Description

“N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butyramide” is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Synthesis Analysis

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The structure of the title compound was confirmed by IR, 1H NMR, MS, elemental analysis, and X-ray single-crystal diffraction method .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml, and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Antitumor Potential

N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butyramide and its derivatives have been extensively studied for their antitumor properties. A study by Shams et al. (2010) details the synthesis of various heterocyclic compounds derived from a similar chemical structure, which demonstrated significant inhibitory effects on human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (Shams, Mohareb, Helal, & Mahmoud, 2010). Similarly, research by Mohareb, Samir, and El-Arab (2015) found that synthesized pyrazole and thiophene derivatives exhibited potent antitumor activities against these cancer cell lines (Mohareb, Samir, & El-Arab, 2015).

Kinase Inhibition

Another significant application is in the field of kinase inhibition. A study by Mohareb et al. (2019) focused on synthesizing derivatives as potential anti-cancer agents and Pim-1 kinase inhibitors. These compounds showed significant activities against various cancer cell lines and were evaluated for their effectiveness against c-Met kinase, with some compounds exhibiting high activities (Mohareb, Abbas, & Wardakhan, 2019).

Antimicrobial Activities

There's also research indicating the antimicrobial potential of these derivatives. Shams et al. (2011) synthesized a series of novel dyes and precursors based on the tetrahydrobenzo[b]thiophene system, which showed significant antibacterial and antifungal activities (Shams, Mohareb, Helal, & Mahmoud, 2011).

Cytotoxicity Evaluation

Evaluating the cytotoxic effects of these compounds is another key area of research. A study by Abdallah et al. (2017) investigated the cytotoxicity of novel heterocyclic compounds incorporating tetrahydrobenzo[b]thiophene, showing that several compounds had potent effects against cancer cell lines (Abdallah, Mohareb, Khalil, & Elshamy, 2017).

Mechanism of Action

The high binding energy for the title compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor .

properties

IUPAC Name

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-3-4-13(17)16-14-11(8-15)10-7-9(2)5-6-12(10)18-14/h9H,3-7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPNPGZLDLRDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C2=C(S1)CCC(C2)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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